1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene
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Overview
Description
1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene is an organic compound that belongs to the class of ethers It is characterized by the presence of an ethoxy group, a phenyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenol with ethyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired ether compound through a nucleophilic substitution mechanism .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as phase transfer catalysts can be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a sigma complex intermediate, followed by the removal of a proton to restore aromaticity .
Comparison with Similar Compounds
Similar Compounds
Anisole: Similar in structure but lacks the ethoxy group.
Phenetole: Contains an ethoxy group but lacks the methoxy group.
4-Methoxybiphenyl: Similar in structure but has a biphenyl core instead of a single benzene ring.
Uniqueness
1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene is unique due to the presence of both ethoxy and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
85013-48-5 |
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Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-[ethoxy(phenyl)methoxy]-4-methoxybenzene |
InChI |
InChI=1S/C16H18O3/c1-3-18-16(13-7-5-4-6-8-13)19-15-11-9-14(17-2)10-12-15/h4-12,16H,3H2,1-2H3 |
InChI Key |
WQCLGCCJWXMTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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